9-Epi-cinchonine
Overview
Description
9-Epi-cinchonine is a derivative of cinchonine, a natural alkaloid found in the bark of cinchona trees.
Mechanism of Action
Target of Action
Epicinchonine, also known as 9-Epi-cinchonine, is a compound that has been evaluated for its asymmetric organocatalytic activity . The primary targets of this compound are malonate esters and nitro olefins .
Mode of Action
Epicinchonine derivatives interact with their targets through a process known as the Michael addition . In this reaction, a nucleophile (in this case, the malonate ester) adds to an α,β-unsaturated carbonyl compound (the nitro olefin), resulting in a new carbon-carbon bond .
Biochemical Pathways
The Michael addition reaction catalyzed by Epicinchonine derivatives is a key step in various biochemical pathways. This reaction can lead to the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound can be used as a heterogeneous organocatalyst , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Epicinchonine’s action is the high enantioselectivity in the Michael addition reaction of malonate esters to nitro olefins . This means that the reaction preferentially produces one enantiomer over the other, which is crucial in the synthesis of chiral molecules .
Action Environment
The action of Epicinchonine can be influenced by environmental factors. For instance, the compound has been shown to exhibit excellent catalytic properties, especially in an aqueous medium . Moreover, the compound’s action can be influenced by the steric confinement effect of the inorganic backbone, leading to the favorable formation of a single different configuration among possible four stereo-isomers in aldol adducts .
Preparation Methods
9-Epi-cinchonine can be synthesized through the hydrolysis of O-tosylcinchonine in an aqueous tartaric acid medium. This process also results in the formation of cinchonicine enol tosylate . Another method involves the use of zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine as a heterogeneous organocatalyst for asymmetric aldol addition in an aqueous medium .
Chemical Reactions Analysis
9-Epi-cinchonine undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of O-tosylcinchonine in aqueous tartaric acid yields epicinchonine and cinchonicine enol tosylate.
Michael Addition: This compound derivatives, such as 9-amino (9-deoxy) epicinchonine, are used as organocatalysts in the Michael addition of malonate esters to nitro olefins.
Asymmetric Transfer Hydrogenation: This compound complexes, such as Ir (I)-9-amino epicinchonine, are used in the asymmetric transfer hydrogenation of aromatic ketones.
Scientific Research Applications
9-Epi-cinchonine has several scientific research applications:
Asymmetric Synthesis: It is used as a chiral ligand and catalyst in various asymmetric synthesis reactions.
Organocatalysis: This compound derivatives are employed as organocatalysts in reactions like the Michael addition.
Antimalarial Activity: Studies have shown that the conformation of epicinchonine and cinchonine affects their antimalarial activity.
Comparison with Similar Compounds
9-Epi-cinchonine is similar to other cinchona alkaloids, such as quinine, quinidine, and cinchonidine. its unique stereochemistry and ability to form specific intramolecular hydrogen bonds make it distinct. The hydrolysis of O-tosylcinchonine yields epicinchonine, which has different reactivity and applications compared to its parent compound .
Similar Compounds
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
This compound’s unique properties and applications make it a valuable compound in the field of asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-YXUGBTPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859217 | |
Record name | Epicinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485-70-1, 118-10-5 | |
Record name | (9R)-Cinchonan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Epicinchonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cinchonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757801 | |
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Record name | Cinchonan-9-ol, (9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Epicinchonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinchonan-9-ol, (9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | EPICINCHONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VE0JQR6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is epicinchonine and how does its structure relate to its activity?
A1: Epicinchonine is a cinchona alkaloid, a class of natural products known for their medicinal properties. Its structure, specifically the absolute configuration at the C8 and C9 atoms, dictates its biological activity and its potential as a chiral building block for various applications. [, ] For example, the (8R,9R) configuration is associated with 9-epicinchonine and has shown promise in cancer chemotherapy. [] The conformation around the C8-C9 bond is also crucial for its ability to form inter- or intramolecular hydrogen bonds, influencing its interactions with biological targets. [, ]
Q2: What are the main catalytic applications of epicinchonine and its derivatives?
A3: Epicinchonine and its derivatives have demonstrated significant potential as chiral catalysts in asymmetric synthesis. For instance, 9-amino(9-deoxy)epicinchonine, a derivative, effectively catalyzes the asymmetric transfer hydrogenation of aromatic ketones using iridium or rhodium complexes. [, ] This reaction is crucial for producing enantiomerically pure alcohols, essential building blocks in pharmaceuticals and fine chemicals. Another application is in the enantioselective organocatalytic Michael addition of malonate esters to nitro olefins. [] This reaction is widely used to create carbon-carbon bonds asymmetrically, leading to valuable chiral intermediates for various applications.
Q3: How do structural modifications of epicinchonine affect its catalytic activity?
A4: Researchers have explored modifying epicinchonine to fine-tune its catalytic properties. One study found that introducing a thiourea group at the 9-position of 9-amino(9-deoxy)epicinchonine significantly enhances its enantioselectivity in Michael additions compared to unmodified epicinchonine. [, ] This highlights the importance of hydrogen bonding interactions between the catalyst and reactants in achieving high enantioselectivity. Another study explored tosylation of epicinchonine, revealing a structure-reactivity relationship in the hydrolysis of O-tosyl Cinchona alkaloids to 9-epibases. []
Q4: Has computational chemistry been used to study epicinchonine?
A5: Yes, computational methods, particularly the semi-empirical PM3 method, have been employed to explore the conformational spaces of various Cinchona alkaloids, including epicinchonine. [] These studies help predict the lowest energy conformations and understand how structural variations influence their interactions with biological targets. Such insights are valuable for designing new catalysts and understanding the molecular basis of their activity.
Q5: Are there any known methods to immobilize epicinchonine derivatives for catalyst recovery and reuse?
A6: Yes, researchers have successfully immobilized a chiral 9-amino epicinchonine catalyst onto a short-mesochannel SBA-15 material functionalized with propylthiol groups. [] This approach allows for easy catalyst recovery and reuse, demonstrating high stability over multiple reaction cycles without significant loss of activity or enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones.
Q6: What are the future directions for research on epicinchonine?
A6: Future research on epicinchonine could focus on several areas:
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